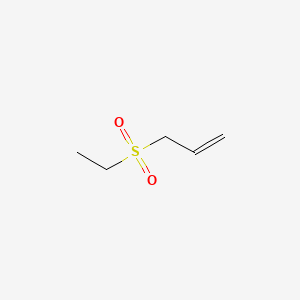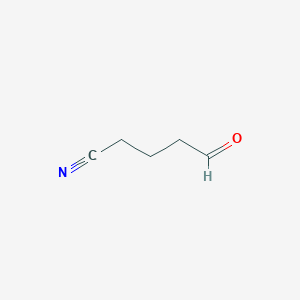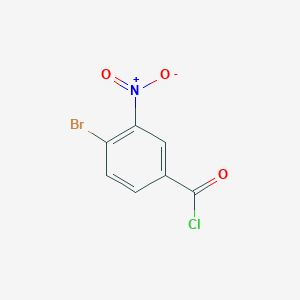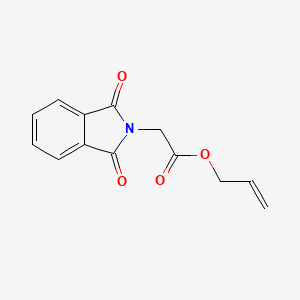
3-(Ethylsulphonyl)-1-propene
Descripción general
Descripción
3-(Ethylsulphonyl)-1-propene, also known as ES-1P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ES-1P is an unsaturated sulfone that has a unique structure and properties, making it a promising candidate for use in organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Multi-Coupling Reagent in Organic Synthesis
3-Bromo-2-t-butylsulfonyl-1-propene, a compound related to 3-(Ethylsulphonyl)-1-propene, exhibits significant potential in organic synthesis. It reacts with a variety of nucleophiles and electrophiles, leading to functionalized vinyl sulfones. These sulfones can further react with lithium organometallics, dimethyl malonate, or nitroalkanes, yielding highly functionalized sulfones. This reagent's utility is demonstrated in approaches to retinal structure and various enones (Auvray, Knochel, & Normant, 1988).
Catalytic Dimerization in Chemical Processes
3-(Ethylsulphonyl)-1-propene's structural relatives have been used in catalytic processes, such as the dimerization of propene to form 2,3-dimethylbutene. Nickel complexes are used as catalysts in these reactions, showcasing their utility in the selective transformation of propene (Eberhardt & Griffin, 1970).
Synthesis of Highly Functionalized Sulfones
3-(Ethylsulphonyl)-1-propene analogs are instrumental in synthesizing highly functionalized sulfones, which are valuable in various chemical syntheses. For example, 3-Bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles, yielding sulfones that can be transformed into enones or dienones, illustrating the compound's versatility in organic synthesis (Auvray, Knochel, & Normant, 1985).
Propiedades
IUPAC Name |
3-ethylsulfonylprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-5-8(6,7)4-2/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMTBXAMZJINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187618 | |
| Record name | 3-(Ethylsulphonyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulphonyl)-1-propene | |
CAS RN |
34008-91-8 | |
| Record name | 3-(Ethylsulphonyl)-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034008918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Ethylsulphonyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)





